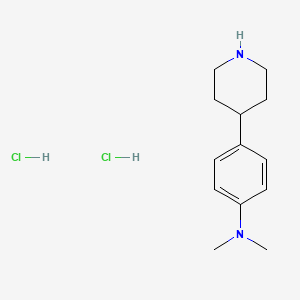

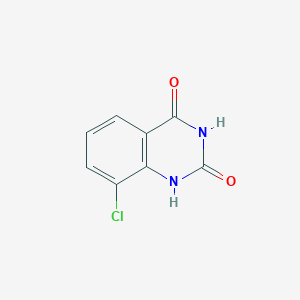

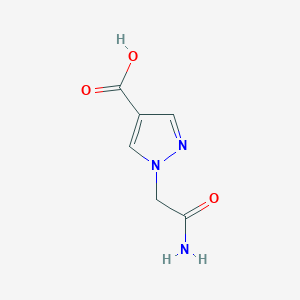

![molecular formula C12H24N2O2 B1357556 Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-04-2](/img/structure/B1357556.png)

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 1352999-04-2 . It has a molecular weight of 228.33 . It is usually in the form of a liquid or viscous liquid or solid .

Molecular Structure Analysis

The molecular formula of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is C12H24N2O2 . The InChI code for the compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) .科学研究应用

Synthetic Intermediate in Biologically Active Compounds Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available materials through steps like acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Utility in Diels-Alder Reactions The compound plays a role in Diels-Alder reactions, which are chemical reactions used to produce more complex molecules from simpler ones. This process is crucial in the synthesis of a variety of chemical compounds (Padwa, Brodney, & Lynch, 2003).

Creation of Insecticide Analogues It is used in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The process involves a key step of cocyclization with different compounds, leading to the formation of these analogues and their regioisomers (Brackmann et al., 2005).

Involvement in N-methylation of Carbamate Derivatives The compound is involved in the N-methylation of carbamate derivatives of α-amino acids, a process that retains the racemization and is influenced by the substrate's ability to complex with copper (Easton, Kociuba, & Peters, 1991).

Synthesis of Protected β-d-2-deoxyribosylamine It is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is significant for the development of various nucleotide-based compounds (Ober, Marsch, Harms, & Carell, 2004).

Catalyzing Asymmetric Mannich Reactions The compound is used in catalyzing asymmetric Mannich reactions, which are pivotal in producing chiral molecules. This synthesis process involves the use of proline and allows for the purification of the resulting compounds (Yang, Pan, & List, 2009).

Formation of Boc-protected Amines It plays a role in the formation of Boc-protected amines through a one-pot Curtius rearrangement. This method is compatible with various substrates and enables the production of protected amino acids (Lebel & Leogane, 2005).

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H320, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapor or mist, avoiding contact with skin and eyes, and ensuring adequate ventilation .

属性

IUPAC Name |

tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEHRZGJNHKUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599335 |

Source

|

| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | |

CAS RN |

1352999-04-2 |

Source

|

| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

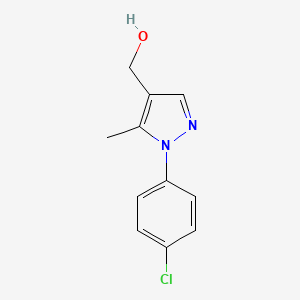

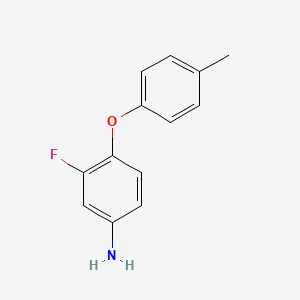

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

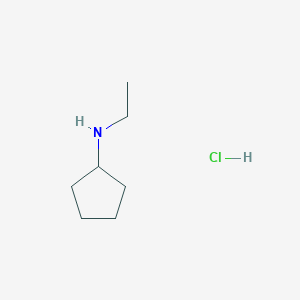

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

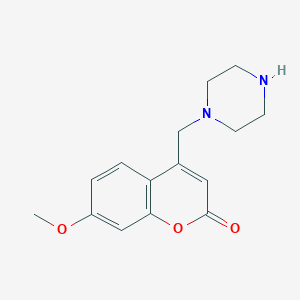

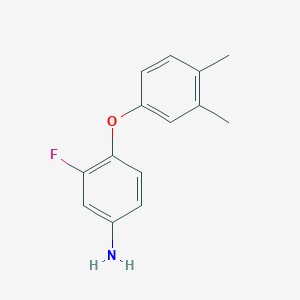

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)